molecular formula C30H42N4O2 B1203132 Homaline CAS No. 20410-93-9

Homaline

Cat. No. B1203132
CAS RN: 20410-93-9
M. Wt: 490.7 g/mol
InChI Key: LNCIXDIFZNXBDP-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homaline is a member of benzenes.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthetic Methods : Homaline, a spermine and spermidine alkaloid, has been synthesized through various methods. Wasserman and Berger (1983) detailed a synthesis starting with β-phenyl-β-alanine and putrescine, utilizing a ring expansion of a β-lactam precursor (Wasserman & Berger, 1983). Crombie et al. (1993) reported the synthesis in both racemic and natural forms, employing amination and transamidative ring expansion (Crombie et al., 1993).

  • Structural Variations : The homalium alkaloids, including homaline, feature bis-ζ-azalactam structures with variations in side chains on each lactam ring. Davies and Thomson (2015) describe the syntheses of homaline and its relatives, highlighting the conjugate addition of a lithium amide reagent to an α,β-unsaturated ester as a key step (Davies & Thomson, 2015).

properties

CAS RN

20410-93-9

Product Name

Homaline

Molecular Formula

C30H42N4O2

Molecular Weight

490.7 g/mol

IUPAC Name

(4S)-5-methyl-1-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]-4-phenyl-1,5-diazocan-2-one

InChI

InChI=1S/C30H42N4O2/c1-31-17-11-21-33(29(35)23-27(31)25-13-5-3-6-14-25)19-9-10-20-34-22-12-18-32(2)28(24-30(34)36)26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3/t27-,28-/m0/s1

InChI Key

LNCIXDIFZNXBDP-NSOVKSMOSA-N

Isomeric SMILES

CN1CCCN(C(=O)C[C@H]1C2=CC=CC=C2)CCCCN3CCCN([C@@H](CC3=O)C4=CC=CC=C4)C

SMILES

CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C

Canonical SMILES

CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C

synonyms

homaline

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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